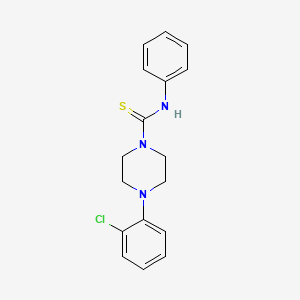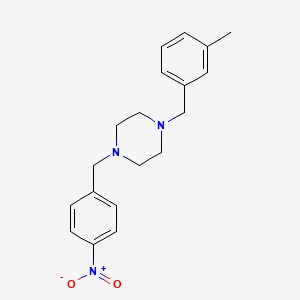
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide, also known as TAK-632, is a small molecule inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. MEK1 and MEK2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer. TAK-632 has shown promise as a potential cancer therapy in preclinical studies.
Wirkmechanismus
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide acts by inhibiting the activity of MEK1 and MEK2, which are upstream kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival. By inhibiting MEK1 and MEK2, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide blocks the downstream activation of ERK1 and ERK2, which are key effectors of the pathway.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been shown to have other biochemical and physiological effects. For example, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been shown to inhibit the production of inflammatory cytokines in macrophages. 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has also been shown to have cardioprotective effects in a mouse model of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide as a research tool is its specificity for MEK1 and MEK2. This allows researchers to study the effects of inhibiting this specific pathway without the confounding effects of off-target inhibition. However, one limitation of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide is its relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide. One area of interest is the development of more potent and selective MEK inhibitors. Another area of interest is the identification of biomarkers that can predict response to MEK inhibitors like 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide. Additionally, there is interest in combining MEK inhibitors with other targeted therapies or immunotherapies to enhance their efficacy. Finally, there is interest in exploring the use of MEK inhibitors in combination with chemotherapy or radiation therapy to improve outcomes for cancer patients.
Synthesemethoden
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide involves several steps, including the reaction of 4-fluoroaniline with 4-methoxy-1-naphthaldehyde to form a Schiff base intermediate. This intermediate is then reacted with acryloyl chloride to form the final product, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide. The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been described in detail in the scientific literature.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide inhibits the growth of a wide range of cancer cell lines, including melanoma, colorectal, lung, and pancreatic cancer cells. In vivo studies have also demonstrated the efficacy of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide in mouse models of cancer.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-26-20-11-6-14(18-4-2-3-5-19(18)20)12-15(13-23)21(25)24-17-9-7-16(22)8-10-17/h2-12H,1H3,(H,24,25)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEHNQQSXLUCGH-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5846643.png)

![isopropyl {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5846649.png)
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B5846656.png)
![3-methyl-5-oxo-4-{[3-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5846659.png)
![1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5846670.png)
![N-[4-(anilinosulfonyl)phenyl]propanamide](/img/structure/B5846675.png)

![3-chloro-N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5846685.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5846702.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5846733.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5846736.png)